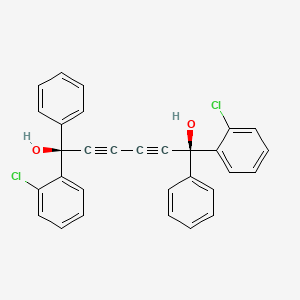
(+)-1,6-Bis(2-chlorophenyl)-1,6-diphenyl-2,4-hexadiyne-1,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-1,6-Bis(2-chlorophenyl)-1,6-diphenyl-2,4-hexadiyne-1,6-diol is a complex organic compound characterized by its unique structure, which includes two chlorophenyl groups and two diphenyl groups attached to a hexadiyne backbone
Preparation Methods
The synthesis of (+)-1,6-Bis(2-chlorophenyl)-1,6-diphenyl-2,4-hexadiyne-1,6-diol typically involves multiple steps, starting with the preparation of the hexadiyne backbone. This can be achieved through a series of coupling reactions, often utilizing palladium-catalyzed cross-coupling techniques. The reaction conditions generally require an inert atmosphere, such as nitrogen or argon, and the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Industrial production methods may involve scaling up these reactions using continuous flow techniques to ensure consistent yield and purity.
Chemical Reactions Analysis
(+)-1,6-Bis(2-chlorophenyl)-1,6-diphenyl-2,4-hexadiyne-1,6-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the alkyne groups to alkanes.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl groups, where nucleophiles such as amines or thiols replace the chlorine atoms.
Common reagents and conditions for these reactions include the use of strong acids or bases, appropriate solvents, and controlled temperatures to ensure the desired products are formed efficiently.
Scientific Research Applications
(+)-1,6-Bis(2-chlorophenyl)-1,6-diphenyl-2,4-hexadiyne-1,6-diol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of new materials with unique electronic or optical properties.
Biology: This compound can be used in the study of enzyme interactions and inhibition, providing insights into biochemical pathways and potential therapeutic targets.
Medicine: Research into its potential as a pharmaceutical intermediate has shown promise in the development of new drugs with anti-inflammatory or anticancer properties.
Industry: It is utilized in the production of specialty chemicals and advanced materials, including polymers and coatings with enhanced durability and performance.
Mechanism of Action
The mechanism of action of (+)-1,6-Bis(2-chlorophenyl)-1,6-diphenyl-2,4-hexadiyne-1,6-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, depending on the specific pathway involved. For example, its interaction with certain enzymes may result in the inhibition of inflammatory processes or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
When compared to other similar compounds, (+)-1,6-Bis(2-chlorophenyl)-1,6-diphenyl-2,4-hexadiyne-1,6-diol stands out due to its unique combination of chlorophenyl and diphenyl groups attached to a hexadiyne backbone. Similar compounds include:
1,6-Diphenyl-1,6-hexadiyne-3,4-diol: Lacks the chlorophenyl groups, resulting in different chemical reactivity and biological activity.
1,6-Bis(4-chlorophenyl)-1,6-diphenyl-2,4-hexadiyne-1,6-diol: Contains chlorophenyl groups at different positions, which can affect its interaction with molecular targets and overall properties.
These comparisons highlight the uniqueness of this compound and its potential for various applications in scientific research and industry.
Properties
Molecular Formula |
C30H20Cl2O2 |
|---|---|
Molecular Weight |
483.4 g/mol |
IUPAC Name |
(1S,6S)-1,6-bis(2-chlorophenyl)-1,6-diphenylhexa-2,4-diyne-1,6-diol |
InChI |
InChI=1S/C30H20Cl2O2/c31-27-19-9-7-17-25(27)29(33,23-13-3-1-4-14-23)21-11-12-22-30(34,24-15-5-2-6-16-24)26-18-8-10-20-28(26)32/h1-10,13-20,33-34H/t29-,30-/m1/s1 |
InChI Key |
CJETXAUUVYDHTN-LOYHVIPDSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@](C#CC#C[C@@](C2=CC=CC=C2)(C3=CC=CC=C3Cl)O)(C4=CC=CC=C4Cl)O |
Canonical SMILES |
C1=CC=C(C=C1)C(C#CC#CC(C2=CC=CC=C2)(C3=CC=CC=C3Cl)O)(C4=CC=CC=C4Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



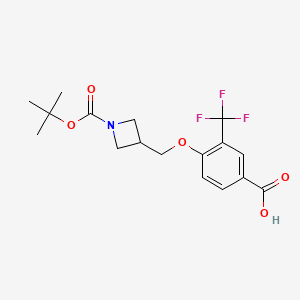
![1-[1-(3-Methoxyphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B15339619.png)
![2-Chloro-4-[1-(propane-2-sulfonyl)-1H-pyrazol-4-yl]-thieno[3,2-d]pyrimidine](/img/structure/B15339627.png)

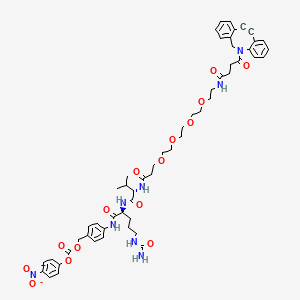
![3-[5-chloro-3-methyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]acrylic acid](/img/structure/B15339652.png)
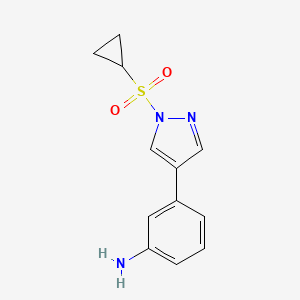
![8-(E)-[2-Carboxy-1-(trifluoromethyl)ethen-1-YL]-4-(trifluoromethyl)coumarin](/img/structure/B15339670.png)
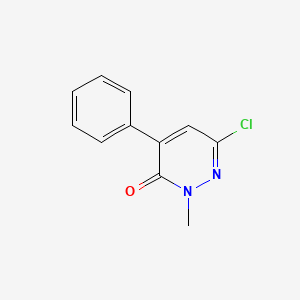
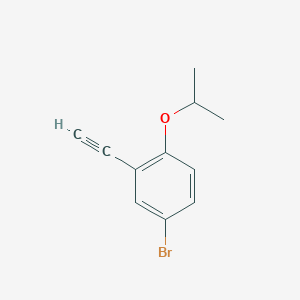
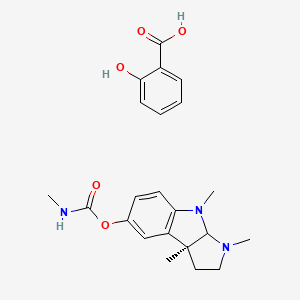

![2-[(E,3E)-3-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-[6-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-6-oxohexyl]indol-1-ium-5-sulfonate](/img/structure/B15339721.png)
